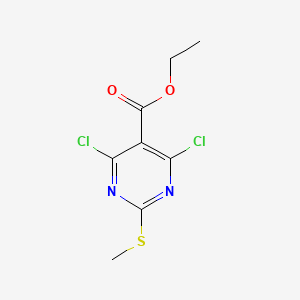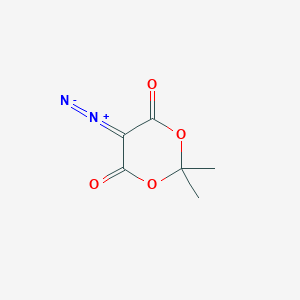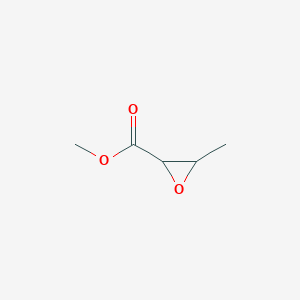
5-Phenyl-1H-imidazole-2-carbaldehyde
Overview
Description
5-Phenyl-1H-imidazole-2-carbaldehyde is a chemical compound with the CAS Number: 56248-10-3 and a molecular weight of 172.19 . It has a linear formula of C10H8N2O . This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies used in the synthesis of these compounds are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-imidazole-2-carbaldehyde can be represented by the Inchi Code: 1S/C10H8N2O/c13-7-10-11-6-9 (12-10)8-4-2-1-3-5-8/h1-7H, (H,11,12) .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis
5-Phenyl-1H-imidazole-2-carbaldehyde is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Structural Characterization and Tautomerization
5-Phenyl-1H-imidazole-2-carbaldehyde and related compounds exhibit tautomerization, a process where a compound rapidly interconverts between two isomers. This phenomenon, particularly relevant for imidazole derivatives, has been explored using 13C CP-MAS NMR, a method effective in circumventing the challenges posed by fast tautomerization in conventional NMR measurements. This technique, combined with DFT-GIAO methods, allowsfor detailed structural characterization of tautomeric systems with aromatic conjugation, offering valuable insights into the molecular structure and behavior of such compounds (Burdzhiev et al., 2020).
2. Synthesis and Chemical Reactivity
5-Phenyl-1H-imidazole-2-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in copper-catalyzed oxidative coupling reactions with α,β-unsaturated aldehydes to create 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This synthesis method is noted for its functionality with diverse groups, economical catalysts, and mild conditions, thereby broadening the scope of chemical synthesis (Li et al., 2015).
3. Biological Applications
Various derivatives of 5-Phenyl-1H-imidazole-2-carbaldehyde have been synthesized and assessed for biological activities. For example, compounds derived from this chemical have displayed significant antibacterial, antituberculosis, and antioxidant activities. These findings highlight the potential of 5-Phenyl-1H-imidazole-2-carbaldehyde derivatives in the development of new therapeutic agents (Kalaria et al., 2014).
4. Spectroscopic and Crystallographic Studies
The compound has been a subject of interest in crystallographic studies to understand its molecular and crystal structure. Suchstudies provide valuable information on the spatial arrangement and intermolecular interactions of the molecule, crucial for understanding its reactivity and potential applications in material science and pharmaceuticals (Banu et al., 2010).
Safety And Hazards
Future Directions
The future directions for the study and application of 5-Phenyl-1H-imidazole-2-carbaldehyde and similar compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
5-phenyl-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZJTDJQBZIIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340891 | |
| Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
56248-10-3 | |
| Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)











